molecular formula C12H9FO2 B13672418 Methyl 8-fluoro-1-naphthoate

Methyl 8-fluoro-1-naphthoate

Cat. No.: B13672418
M. Wt: 204.20 g/mol
InChI Key: QJKOKOMZWFHLJZ-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-1-naphthoate (C₁₂H₉FO₂) is a fluorinated aromatic ester derived from naphthoic acid. The compound features a fluorine substituent at the 8-position of the naphthalene ring and a methyl ester group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Fluorine’s electron-withdrawing nature enhances the compound’s stability and influences its reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 8-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3

InChI Key

QJKOKOMZWFHLJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 8-fluoro-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis method. This method includes the sequential addition and oxidation reactions of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic or benzylic alcohols. The reaction proceeds via a metal-free addition step followed by oxidative cleavage at room temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-1-naphthoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted naphthoates .

Scientific Research Applications

Methyl 8-fluoro-1-naphthoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-fluoro-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active naphthoic acid, which can then interact with cellular components .

Comparison with Similar Compounds

Ethyl 8-Fluoro-1-Naphthoate (CAS: 405196-56-7)

  • Molecular Formula : C₁₃H₁₁FO₂ (vs. C₁₂H₉FO₂ for the methyl ester).
  • Molecular Weight : 218.22 g/mol (methyl analog estimated at ~204.2 g/mol).
  • Key Differences :
    • The ethyl ester’s larger alkyl chain increases hydrophobicity and molecular weight compared to the methyl derivative.
    • Storage conditions for the ethyl analog (2–8°C) suggest sensitivity to thermal degradation, which may also apply to the methyl ester .
  • Applications : Both compounds are likely used as intermediates in fluorinated drug synthesis, though the methyl ester’s smaller size may enhance bioavailability.

Methyl 5-Methoxy-8-Aryl-1-Naphthoate

  • Structure : Features a methoxy group at the 5-position and aryl substituents at the 8-position.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling under aqueous conditions (THF/H₂O, 60°C) .
  • Comparison: The methoxy group increases electron density on the naphthalene ring, contrasting with the electron-withdrawing fluorine in Methyl 8-fluoro-1-naphthoate.

Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structural Complexity : These esters feature fused terpene backbones, unlike the planar naphthalene system of this compound.
  • Analytical Methods : Identified via GC-MS and comparison with standards, suggesting similar techniques could characterize this compound .
  • Volatility : Linear esters (e.g., methyl salicylate, boiling point 222°C) exhibit higher volatility than bulky naphthoates, though fluorination may further lower volatility .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Storage Conditions
This compound C₁₂H₉FO₂ ~204.2 (est.) Not reported Low (est.) 2–8°C (est.)
Ethyl 8-fluoro-1-naphthoate C₁₃H₁₁FO₂ 218.22 Not reported Low 2–8°C
Methyl salicylate C₈H₈O₃ 152.15 222 Moderate Room temperature
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Not reported Very low Not specified

Research Findings and Implications

  • Synthetic Routes : this compound may require specialized catalysts (e.g., Pd(OAc)₂) and anhydrous conditions, akin to aryl-substituted analogs .
  • Toxicity Considerations: Fluorinated naphthalenes may exhibit distinct toxicological profiles compared to non-fluorinated derivatives (e.g., 1-methylnaphthalene), necessitating careful handling .
  • Stability : The fluorine atom likely enhances chemical stability but may complicate metabolic clearance in biological systems.

Q & A

Q. How can regulatory frameworks for this compound be informed by existing toxicity data?

  • Methodological Answer : Integrate hazard identification conclusions from systematic reviews (Step 8 ). Propose permissible exposure limits (PELs) based on NOAEL/LOAEL data, adjusting for uncertainty factors (e.g., interspecies variability). Reference EPA/IARC guidelines for naphthalene derivatives .

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